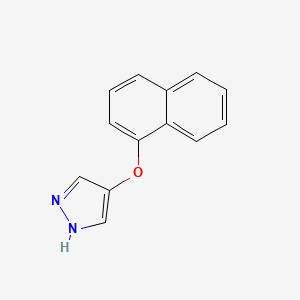
Carbamic acid, dimethyl-, 7-quinolinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-7-yl dimethylcarbamate is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It belongs to the class of quinoline derivatives, which are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
The synthesis of quinoline derivatives, including quinolin-7-yl dimethylcarbamate, can be achieved through various synthetic routes. Some common methods include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Doebner-Von Miller Synthesis: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Pfitzinger Reaction: This method involves the reaction of isatin with an aromatic aldehyde in the presence of a base.
Friedlander Synthesis: This method involves the reaction of 2-aminobenzophenone with an α-methylene ketone.
Conrad-Limpach Synthesis: This method involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Combes Synthesis: This method involves the reaction of aniline with β-diketones in the presence of an acid catalyst.
Chemical Reactions Analysis
Quinolin-7-yl dimethylcarbamate undergoes various types of chemical reactions, including:
Scientific Research Applications
Quinolin-7-yl dimethylcarbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used as a probe to study biological processes and interactions.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinolin-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes, receptors, and other proteins involved in various biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Quinolin-7-yl dimethylcarbamate can be compared with other similar compounds, such as:
Quinoline: An aromatic nitrogen-containing heterocyclic compound with a wide range of biological activities.
Quinolin-4-yl dimethylcarbamate: A similar compound with a different substitution pattern on the quinoline ring.
Quinolin-6-yl dimethylcarbamate: Another similar compound with a different substitution pattern on the quinoline ring.
Quinolin-7-yl dimethylcarbamate is unique due to its specific substitution pattern on the quinoline ring, which can result in different biological activities and applications compared to other similar compounds .
Properties
CAS No. |
115581-03-8 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
quinolin-7-yl N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)12(15)16-10-6-5-9-4-3-7-13-11(9)8-10/h3-8H,1-2H3 |
InChI Key |
IOGBSPBEMWFBFB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=CC=N2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B11890620.png)
![8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11890636.png)










![Furo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B11890712.png)

